molecular formula C14H11NO2S B2683139 N-(4-ethynylphenyl)benzenesulfonamide CAS No. 383147-75-9

N-(4-ethynylphenyl)benzenesulfonamide

Cat. No.: B2683139
CAS No.: 383147-75-9
M. Wt: 257.31
InChI Key: VVWSLOVTMNCKFR-UHFFFAOYSA-N
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Description

N-(4-ethynylphenyl)benzenesulfonamide is an organic compound with the molecular formula C14H11NO2S and a molecular weight of 257.31 g/mol . This compound is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a benzenesulfonamide moiety. It is primarily used in research settings and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethynylphenyl)benzenesulfonamide typically involves the reaction of 4-ethynylaniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, industrial production would likely incorporate purification steps, such as recrystallization or chromatography, to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethynylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted phenyl derivatives.

    Oxidation Reactions: Products include oxidized sulfonamide derivatives.

    Reduction Reactions: Products include amine derivatives.

Scientific Research Applications

N-(4-ethynylphenyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethynylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The sulfonamide moiety can interact with biological targets through hydrogen bonding and electrostatic interactions, further contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethynylphenyl)acetamide
  • N-(4-ethynylphenyl)benzamide
  • N-(4-ethynylphenyl)methanesulfonamide

Uniqueness

N-(4-ethynylphenyl)benzenesulfonamide is unique due to the presence of both the ethynyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable in various research applications .

Properties

IUPAC Name

N-(4-ethynylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S/c1-2-12-8-10-13(11-9-12)15-18(16,17)14-6-4-3-5-7-14/h1,3-11,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWSLOVTMNCKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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